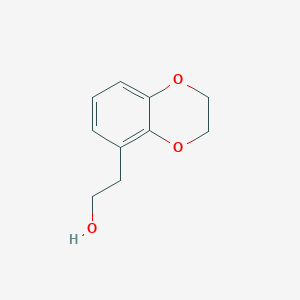

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol

説明

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSNBQMNJUMKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol typically involves the reaction of 1,4-benzodioxane with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the benzodioxane ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form a ketone under controlled conditions. For example:

Reaction:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CrO₃ (Jones reagent) | Acetone, 0–20°C, 2–4 h | Ketone derivative | 75–85% | |

| KMnO₄ | Acidic medium, reflux | Over-oxidation to carboxylic acid* | <10% |

*Over-oxidation is limited due to steric hindrance from the benzodioxin ring .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

Reaction:

| Reagent | Catalyst | Conditions | Ester Product | Yield | Source |

|---|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | 60°C, 6 h | Acetate ester | 90% | |

| Benzoyl chloride | Pyridine | RT, 12 h | Benzoate ester | 82% |

Ester derivatives are often intermediates in prodrug synthesis .

Etherification

The hydroxyl group forms ethers via alkylation or Mitsunobu reactions:

Reaction:

| Alkylating Agent | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | LiH | DMF, 40°C, 4 h | Methyl ether | 78% | |

| Benzyl bromide | K₂CO₃ | THF, reflux, 8 h | Benzyl ether | 65% |

Ether derivatives enhance lipophilicity for CNS-targeted drug candidates .

Sulfonation and Tosylation

The alcohol reacts with sulfonyl chlorides to form sulfonate esters, facilitating nucleophilic substitution:

Reaction:

| Sulfonyl Chloride | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Tosyl chloride | DCM, 0°C, 2 h | Tosylate | Precursor for SN2 reactions | |

| Mesyl chloride | Pyridine, RT, 4 h | Mesylate | Leaving group activation |

Tosylates are intermediates for introducing amines or halides .

Aromatic Electrophilic Substitution

The benzodioxin ring undergoes nitration or halogenation, directed by the electron-donating dioxane oxygen:

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | Nitro-substituted derivative | 60% | |

| Bromination | Br₂, FeBr₃ | Ortho | Bromo-substituted derivative | 55% |

科学的研究の応用

Pharmacological Applications

Antihypertensive Activity

Research indicates that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol exhibit antihypertensive properties. For instance, a study demonstrated that specific stereoisomers of benzodioxane derivatives effectively lowered blood pressure in hypertensive animal models. These compounds showed bradycardic effects and peripheral vasodilation, making them promising candidates for managing hypertension .

Hepatoprotective Effects

The compound has been linked to hepatoprotective activities. In a study assessing dihydropyrimidinone derivatives containing the benzodioxane moiety, it was found that these compounds significantly protected liver tissues from carbon tetrachloride-induced toxicity in rat models. This suggests that derivatives of this compound may be effective in treating liver diseases .

Anticancer Properties

Antitumor Activity

Recent investigations into the anticancer properties of benzodioxane derivatives have revealed promising results. Compounds derived from this compound displayed significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanisms of action included inhibition of cell proliferation and induction of apoptosis through pathways involving EGFR and mitochondrial proteins .

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound can be achieved through several chemical reactions involving readily available precursors. For example, regioselective metalation followed by reactions with electrophiles has been utilized to create various derivatives with enhanced biological activities .

Case Studies and Experimental Data

作用機序

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

1,4-Benzodioxane: The parent compound, lacking the ethanol group.

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: A structural isomer with the ethanol group attached at a different position.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanol: Another isomer with the ethanol group attached at the 6-position.

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

生物活性

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol, also known as 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-ol, is an organic compound characterized by its unique benzodioxin structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O3. The compound features a fused benzodioxin ring system that contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may interact with specific enzymes and receptors in biological systems. Its mechanism of action likely involves modulation of signal transduction pathways that regulate various cellular processes. The compound's ability to influence these pathways can lead to therapeutic effects in different disease contexts.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study 2 | Reported significant reduction in TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages when treated with 25 µM of the compound. |

| Study 3 | Showed inhibition of COX-2 expression in human keratinocytes at concentrations of 10–20 µM, indicating potential for skin-related inflammatory conditions. |

Comparative Analysis with Related Compounds

The structural similarity of this compound to other benzodioxin derivatives suggests a shared mechanism of action but with distinct biological activities.

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 4-Hydroxybenzoic Acid | Contains a phenolic structure | Antimicrobial |

| Salicylic Acid | Contains a benzene ring | Anti-inflammatory |

| Silybin | Flavonoid with similar ring structure | Antioxidant and anticancer |

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated route involves alkylation of 5-hydroxy-1,4-benzodioxane with ethylene oxide or bromoethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Purity ≥95% is achievable using HPLC with a C18 column and UV detection at 254 nm . Contaminants like unreacted starting materials or diastereomers require careful monitoring using H-NMR (e.g., δ 4.25–4.35 ppm for benzodioxin methylene protons) .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : H-NMR (e.g., δ 1.80–2.10 ppm for ethanol CH₂, δ 6.70–7.10 ppm for aromatic protons) and C-NMR (e.g., δ 60–70 ppm for ether linkages) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1 for C₉H₁₀O₃) .

- IR Spectroscopy : Stretching vibrations for -OH (~3400 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Solubility studies using shake-flask methods with UV-Vis quantification are recommended .

- Acid-Base Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Stability testing via pH-varied incubations (e.g., 1–12) with LC-MS monitoring is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the benzodioxin or ethanol moiety. For example, bromination at the 6-position (as in 6-bromo derivatives) enhances electrophilic reactivity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT1A) or transporters. Validate via radioligand binding assays (e.g., H-8-OH-DPAT for 5-HT1A) .

Q. What experimental strategies resolve contradictions in reported dual pharmacological actions (e.g., 5-HT1A receptor vs. serotonin transporter activity)?

Methodological Answer:

- Selective Assay Design : Use CHO-K1 cells transfected with human 5-HT1A receptors (cAMP inhibition assay) vs. HEK-293 cells expressing SERT (serotonin uptake inhibition).

- Functional Antagonism : Test compounds in the presence of selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate mechanisms .

- In Vivo Validation : Rodent models (e.g., forced swim test for antidepressants) to correlate dual activity with behavioral outcomes .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor major metabolites (e.g., glucuronide conjugates of the ethanol group) .

- PK Studies : Administer intravenously/orally to rodents, collect plasma samples, and calculate parameters (AUC, ) using non-compartmental analysis .

Q. What advanced analytical methods quantify trace impurities or degradation products?

Methodological Answer:

Q. How do substituents on the benzodioxin ring influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Directing Effects : The benzodioxin oxygen atoms activate the ring for EAS at positions 5 and 7. Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) can be optimized by adjusting reaction time and stoichiometry .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor para-substitution, while higher temperatures may yield ortho products .

Contradictory Data Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。